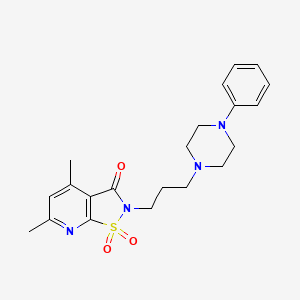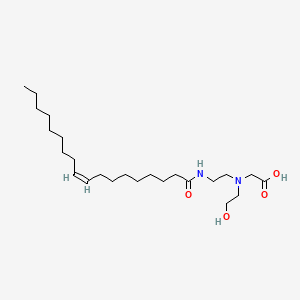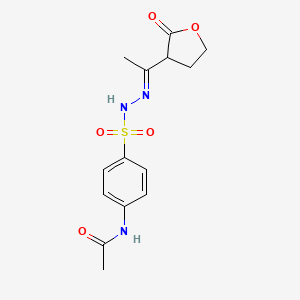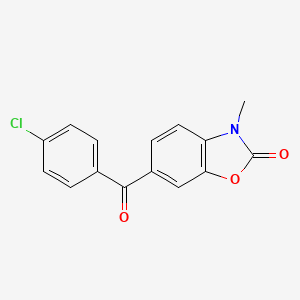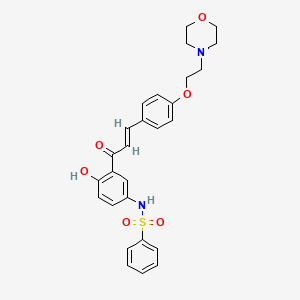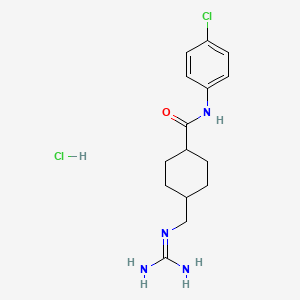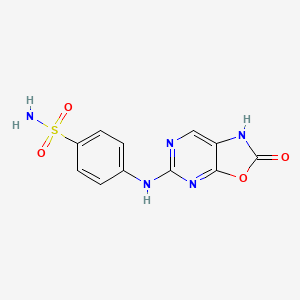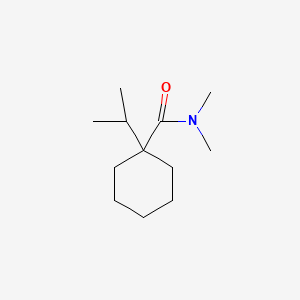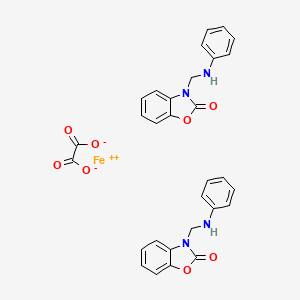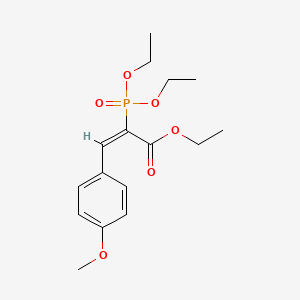
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone, a diethoxyphosphinyl group, and a methoxyphenyl group. The ethyl ester functionality further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with diethyl phosphite in the presence of a base, followed by the addition of ethyl acrylate. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester
- 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-(4-hydroxyphenyl)-, ethyl ester
Comparison: Compared to its analogs, 2-propenoic acid, 2-(diethoxyphosphinyl)-3-(4-methoxyphenyl)-, ethyl ester exhibits unique properties due to the presence of the methoxy group. This functional group enhances its chemical stability and biological activity, making it a more versatile compound for various applications.
Eigenschaften
CAS-Nummer |
14656-25-8 |
|---|---|
Molekularformel |
C16H23O6P |
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
ethyl (E)-2-diethoxyphosphoryl-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H23O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-8-10-14(19-4)11-9-13/h8-12H,5-7H2,1-4H3/b15-12+ |
InChI-Schlüssel |
XBVPDVFEWHGDML-NTCAYCPXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/P(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


